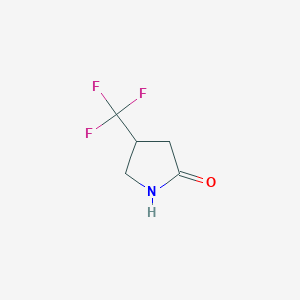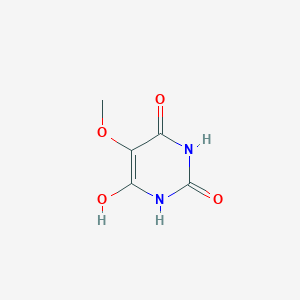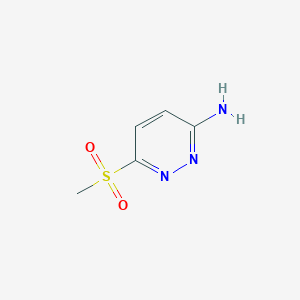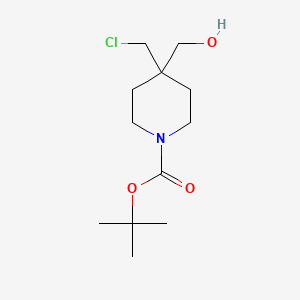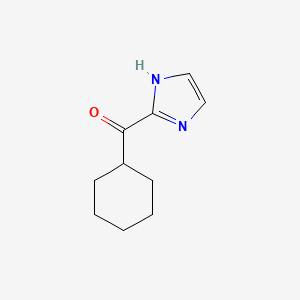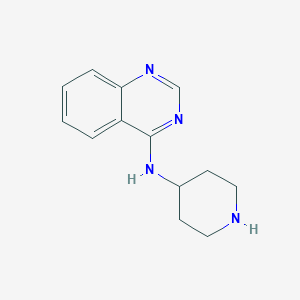
N-(Piperidin-4-yl)quinazolin-4-amine
Overview
Description
N-(Piperidin-4-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as quinazolinamines . It is a potent, selective inhibitor of histone methyltransferases G9a (EHMT2) and GLP (EHMT1), which catalyze the mono and dimethylation of lysine 9 of histone 3 (H3K9), and other non-histone substrates such as p53 and WIZ .
Molecular Structure Analysis
The molecular formula of N-(Piperidin-4-yl)quinazolin-4-amine is C13H16N4 . This compound has a molecular weight of 228.29300 .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications
Pharmaceutical Applications
Quinazoline and quinazolinone derivatives, which include “N-(Piperidin-4-yl)quinazolin-4-amine”, have been extensively studied for their wide range of biopharmaceutical activities . They have been found to exhibit anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer properties .
Anticancer Agent
“N-(Piperidin-4-yl)quinazolin-4-amine” has been identified as a potent apoptosis inducer and efficacious anticancer agent . It has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent in cancer treatment .
Antibacterial Agent
Quinazolinone derivatives, including “N-(Piperidin-4-yl)quinazolin-4-amine”, have demonstrated significant antibacterial activity . This makes them a potential candidate for the development of novel antibiotics, especially in the face of growing antibiotic resistance .
Antifungal Agent
In addition to their antibacterial properties, quinazolinone derivatives have also shown antifungal activity . This suggests that “N-(Piperidin-4-yl)quinazolin-4-amine” could be used in the development of new antifungal drugs .
Anti-Inflammatory Agent
Quinazolinone derivatives have been found to exhibit anti-inflammatory properties . This indicates that “N-(Piperidin-4-yl)quinazolin-4-amine” could potentially be used in the treatment of inflammatory conditions .
Anticonvulsant Agent
“N-(Piperidin-4-yl)quinazolin-4-amine” has shown anticonvulsant activity . This suggests its potential use in the treatment of conditions such as epilepsy .
Anti-Parkinsonism Agent
Quinazolinone derivatives have been found to exhibit anti-Parkinsonism properties . This suggests that “N-(Piperidin-4-yl)quinazolin-4-amine” could potentially be used in the treatment of Parkinson’s disease .
Antimalarial Agent
“N-(Piperidin-4-yl)quinazolin-4-amine” has shown antimalarial activity . This suggests its potential use in the treatment of malaria .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
It’s known that quinazolin-4-amine derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Related compounds have been found to inhibit the formation of biofilms in pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that N-(Piperidin-4-yl)quinazolin-4-amine may also affect similar pathways.
Result of Action
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that N-(Piperidin-4-yl)quinazolin-4-amine may have similar effects.
Future Directions
properties
IUPAC Name |
N-piperidin-4-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISUMHDDPZFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719199 | |
| Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183120-04-8 | |
| Record name | N-(Piperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



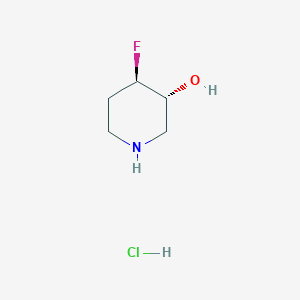



![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
